molecular formula C10H12N2O4 B2677355 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid CAS No. 2155855-14-2

4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2677355
CAS No.: 2155855-14-2
M. Wt: 224.216
InChI Key: VKPCUFDNMSTVBF-UHFFFAOYSA-N
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Description

4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrazole ring, a formyl group, and an oxan-4-yl substituent

Preparation Methods

The synthesis of 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group and pyrazole ring are key functional groups that contribute to its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as ethyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate While both compounds share a similar core structure, the presence of different substituents can lead to variations in their chemical and biological properties

Biological Activity

4-Formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2155855-14-2) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a pyrazole ring with a formyl group at the 4-position and an oxan-4-yl substituent, contributing to its reactivity and biological interactions. Its molecular formula is C12H13N3O4C_{12}H_{13}N_3O_4, indicating a complex arrangement that may influence its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against drug-resistant bacteria such as Acinetobacter baumannii and Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compoundTBDTBD
Hydrazone derivatives0.78 µg/mLA. baumannii
Phenyl substituted pyrazoles< 1 µg/mLS. aureus

The MIC values for these compounds suggest that they could serve as lead compounds in the development of new antibiotics, particularly in agricultural chemistry due to their potential to combat plant pathogens as well .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors within microbial cells. The presence of the formyl group and the pyrazole ring enhances its ability to disrupt cellular processes, potentially leading to cell death or inhibition of growth.

Study on Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were synthesized and tested for their antimicrobial efficacy. One derivative showed an MIC value as low as 0.78 µg/mL against A. baumannii, indicating potent activity that could be attributed to structural modifications similar to those found in this compound .

Toxicity Assessment

Toxicity studies conducted on related compounds have shown that they are non-toxic to mammalian cell lines at effective antimicrobial concentrations. This suggests a favorable safety profile for further development into therapeutic agents .

Research Applications

The compound has potential applications in various fields:

  • Agricultural Chemistry : As an antimicrobial agent for crop protection.
  • Pharmaceutical Development : As a building block for synthesizing new drug candidates targeting resistant bacterial strains.
  • Biochemistry : As a reagent in organic synthesis and biochemical assays.

Properties

IUPAC Name

4-formyl-1-(oxan-4-yl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-6-7-5-12(11-9(7)10(14)15)8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPCUFDNMSTVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C(=N2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2155855-14-2
Record name 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
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